



# Technical Support Center: Refining Purification Methods for NAI-107 from Culture

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 107 |           |
| Cat. No.:            | B12414151               | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of NAI-107 (also known as microcin B17) from microbial cultures.

### **Frequently Asked Questions (FAQs)**

Q1: What is NAI-107 and what is its mechanism of action?

NAI-107 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides. It is identical to microcin B17.[1][2][3] NAI-107 exhibits potent antimicrobial activity against a range of multidrug-resistant Gram-positive bacteria.[4][5][6] Its primary mechanism of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[2][4] NAI-107 stabilizes the transient DNA gyrase-DNA cleavage complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[2][4]

Q2: Which microorganisms are used for the production of NAI-107?

NAI-107 is produced by the filamentous actinobacterium Microbispora sp. ATCC-PTA-5024.[4] [5] The closely related microcin B17 is produced by strains of Escherichia coli that harbor the pMccB17 plasmid.[2][7]

Q3: What are the main challenges in the purification of NAI-107?

The purification of NAI-107 from culture can present several challenges, including:



- Low Yield: As with many secondary metabolites, the production titer of NAI-107 in culture can be low, making purification challenging.[8]
- Presence of Congeners and Isomers: NAI-107 is often produced as a complex of related molecules (congeners) that differ in post-translational modifications, such as hydroxylation and chlorination.[1][9] Additionally, isomers can form during processing, which can co-elute with the active compound, complicating purification.[2]
- Hydrophobicity and Aggregation: NAI-107 is a hydrophobic peptide, which can lead to aggregation and precipitation during purification, especially at high concentrations.[10][11]
  [12] This can result in significant product loss and reduced purity.
- Complex Culture Broth: The culture broth from Microbispora is a complex mixture of proteins, polysaccharides, and other metabolites, which can interfere with purification steps.

## **Experimental Protocols General Workflow for NAI-107 Purification**

The following is a generalized workflow for the purification of NAI-107 from Microbispora culture. Specific parameters may need to be optimized for your particular culture conditions and scale.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of the congeners in the lantibiotic NAI-107 complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PMC [pmc.ncbi.nlm.nih.gov]







- 5. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrugresistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNA replication inhibitor microcin B17 is a forty-three-amino-acid protein containing sixty percent glycine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteriocin production and different strategies for their recovery and purification PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mastelf.com [mastelf.com]
- 11. A novel approach for the purification of aggregation prone proteins PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- To cite this document: BenchChem. [Technical Support Center: Refining Purification Methods for NAI-107 from Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414151#refining-purification-methods-for-nai-107-from-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com